molecular formula C20H17N3Na2O11S3 B082518 Reactive Orange 16 CAS No. 12225-88-6

Reactive Orange 16

Cat. No. B082518
CAS RN: 12225-88-6
M. Wt: 617.5 g/mol
InChI Key: AAGPPJSKCWSVCQ-GHEHHKQRSA-L
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Description

Reactive Orange 16 (RO16) is an anionic dye that belongs to the class of azo dyes . It is also known as Remazol Brilliant Orange 3R . It is widely used in the textile industry . The dye has a complex aromatic structure and is resistant to biological decay .


Synthesis Analysis

The synthesis of Reactive Orange 16 involves the reaction of methyl orange sulfite with sodium nitrosate under acidic conditions, followed by hydrolysis and the action of sodium chloride .


Molecular Structure Analysis

Reactive Orange 16 belongs to the single azo class. Its molecular formula is C20H17N3Na2O11S3 and it has a molecular weight of 617.54 . The electronic properties of Reactive Orange 16 are enhanced due to the π-linkage, which is responsible for extending the conjugation length of the system .


Chemical Reactions Analysis

Reactive Orange 16 can be degraded by various methods. For instance, Bacillus stratosphericus SCA1007 can decolorize Reactive Orange 16 . Another method involves the use of an electro-Fenton process for the treatment of Reactive Orange 16 .


Physical And Chemical Properties Analysis

Reactive Orange 16 is a powder form dye with a dye content of ≥70% . The adsorption of the dye is pH-dependent within the range of 2.49–12.21 .

Scientific Research Applications

  • Biodegradation and Detoxification :

    • Ganoderma sp. En3, a white-rot fungus, has shown a strong ability to decolorize and detoxify Reactive Orange 16 and simulated textile wastewater containing it, reducing its phytotoxicity (Li Ma et al., 2014).
    • Enterococcus faecalis YZ 66 and Bacillus stratosphericus SCA1007 have also been identified as potential organisms for the bioremediation of textile wastewater carrying Reactive Orange 16 (M. Sahasrabudhe & G. Pathade, 2011); (Kriti Akansha et al., 2021).
  • Photooxidation Degradation :

    • The photodegradation of Reactive Orange 16 under UV irradiation has been investigated, identifying degradation products and proposing probable pathways for their formation (S. Bilgi & C. Demir, 2005).
  • Oxidative Decolorization :

    • Studies have explored the kinetics and oxidative decolorization of RO16 using various chemical treatments, demonstrating effective removal from wastewater and identifying oxidation products (Anu Sukhdev et al., 2017).
  • Anaerobic Treatment Approaches :

    • Research has been conducted on the anaerobic treatment of textile wastewater containing Reactive Orange 16, investigating the effects of different operating parameters on decolorization efficiency (I. Kapdan & R. Oztekin, 2003).
  • Ozone Oxidation :

    • The ozonation of Reactive Orange 16 has been studied, revealing that ozone is highly effective in removing the color and identifying reaction constants and degradation pathways (C. Tizaoui & N. Grima, 2011).
  • Photocatalytic Degradation :

    • Nano Ag/Ag3VO4/AgVO3 modified with graphene oxide has been synthesized and investigated for the photodegradation of Reactive Orange 16 dye under visible light (Behzad Hazizadeh Fard et al., 2018).
  • Biosorption :

    • Rhizopus arrhizus biomass has shown potential in the biosorption of Reactive Orange 16 dye from aqueous solutions (T. O'mahony et al., 2002).
  • Treatment in Biofilm Reactors :

    • Research has been conducted on treating wastewater containing Reactive Orange 16 in sequencing batch moving bed biofilm reactors, evaluating chemical oxygen demand removal and biodecolorization rates (C. Ong et al., 2020).

Safety And Hazards

Reactive Orange 16 may cause sensitization by inhalation and skin contact. It can be irritating to eyes, respiratory system, and skin . Ingestion of Reactive Orange 16 is harmful and may cause gastrointestinal irritation with nausea, vomiting, and diarrhea .

Future Directions

Future research could focus on the bioremediation of Reactive Orange 16. For instance, a study demonstrated the sorptive removal of Reactive Orange 16 from water and from a local textile industry via an activated alumina-based batch technique . Another study showed the biotransformation of Reactive Orange 16 by an industrial effluent-adapted bacterial consortium .

properties

IUPAC Name

disodium;6-acetamido-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O11S3.2Na/c1-12(24)21-15-3-2-13-10-18(36(28,29)30)19(20(25)17(13)11-15)23-22-14-4-6-16(7-5-14)35(26,27)9-8-34-37(31,32)33;;/h2-7,10-11,25H,8-9H2,1H3,(H,21,24)(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHGSXPASZBLGC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)[O-])N=NC3=CC=C(C=C3)S(=O)(=O)CCOS(=O)(=O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3Na2O11S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066586
Record name 2-Naphthalenesulfonic acid, 6-(acetylamino)-4-hydroxy-3-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

617.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Reactive Orange 16

CAS RN

20262-58-2, 12225-88-6
Record name Brilliant orange 3R
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020262582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenesulfonic acid, 6-(acetylamino)-4-hydroxy-3-[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Naphthalenesulfonic acid, 6-(acetylamino)-4-hydroxy-3-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 6-acetamido-4-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.670
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Naphthalenesulfonic acid, 6-(acetylamino)-4-hydroxy-3-[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-, sodium salt (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,770
Citations
C Tizaoui, N Grima - Chemical Engineering Journal, 2011 - Elsevier
Reactive azo-dyes present environmental concerns since they are persistent organics which are difficult to remove with conventional treatment processes. In this study, the ozonation of …
Number of citations: 142 www.sciencedirect.com
SW Won, SB Choi, YS Yun - Biochemical Engineering Journal, 2006 - Elsevier
… These sludges were evaluated as biosorbents for the removal of Reactive Orange 16 (RO 16). The maximum sorption capacities of the four waste sludges estimated using the Langmuir …
Number of citations: 94 www.sciencedirect.com
S Bilgi, C Demir - Dyes and pigments, 2005 - Elsevier
… Although some of the azo dyes may produce toxic products, there is no literature in our knowledge about CI Reactive Orange 16 that may result in the formation of mutagenic and …
Number of citations: 117 www.sciencedirect.com
S Mishra, A Maiti - Journal of Environmental Science and Health …, 2019 - Taylor & Francis
… This study aims to investigate the decolourization of reactive orange 16 (RO16) dye by Pseudomonas aeruginosa 23N1 along with removal of chromate (Cr(VI)) and evaluation of …
Number of citations: 23 www.tandfonline.com
NF Cardoso, EC Lima, T Calvete, IS Pinto… - Journal of Chemical & …, 2011 - ACS Publications
… oleracea) is a food residue used in its natural form (AS) and also protonated (AAS) as biosorbents for the removal of the textile dyes CI Reactive Black 5 and CI Reactive Orange 16 from …
Number of citations: 72 pubs.acs.org
K Vijayaraghavan, YS Yun - Journal of hazardous materials, 2008 - Elsevier
Competition of Reactive red 4 (RR4), Reactive orange 16 (RO16) and Basic blue 3 (BB3) during biosorption of Reactive blue 4 (RB4) by polysulfone-immobilized protonated …
Number of citations: 77 www.sciencedirect.com
NN Abd Malek, AH Jawad, K Ismail, R Razuan… - International journal of …, 2021 - Elsevier
… The effectiveness of m-Cs-PVA/FA as an adsorbent to remove textile dye (reactive orange 16, RO16) from aquatic environment was evaluated. The optimum adsorption key parameters …
Number of citations: 110 www.sciencedirect.com
AS Abdulhameed, AKT Mohammad… - Journal of Cleaner …, 2019 - Elsevier
In this work, Box–Behnken design (BBD) in response surface methodology (RSM) was applied to optimize the synthesis condition of crosslinked chitosan-tripolyphosphate/TiO 2 …
Number of citations: 165 www.sciencedirect.com
K Svobodová, M Senholdt, Č Novotný, A Rehorek - Process Biochemistry, 2007 - Elsevier
… The study focuses on the Reactive Orange 16 (RO16) degradation products obtained by fungal treatment of the dye. Eighty percent of dye decolorization was achieved within 24 h by …
Number of citations: 74 www.sciencedirect.com
FL Migliorini, NA Braga, SA Alves, MRV Lanza… - Journal of hazardous …, 2011 - Elsevier
… The electrode efficiencies were studied from the advanced oxidation process (AOP) to degrade electrochemically the Reactive Orange 16 azo-dye (RO16). The results were analyzed …
Number of citations: 101 www.sciencedirect.com

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